2-amino-N-methoxy-N-methylacetamide hydrochloride

Description

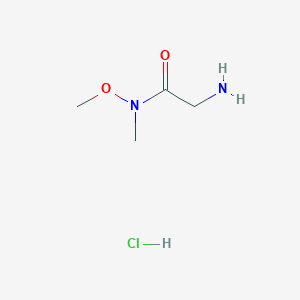

2-Amino-N-methoxy-N-methylacetamide hydrochloride is a substituted acetamide derivative characterized by a methoxy (OCH₃) and methyl (CH₃) group attached to the nitrogen atom of the acetamide backbone, with a hydrochloride salt form. Structurally, it combines an amino group (-NH₂) at the α-position and a branched N-alkoxyalkyl substitution, which may influence its physicochemical properties (e.g., solubility, stability) and reactivity in synthetic applications.

Properties

IUPAC Name |

2-amino-N-methoxy-N-methylacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.ClH/c1-6(8-2)4(7)3-5;/h3,5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIGMAYIBMUTXLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CN)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581063-34-5 | |

| Record name | 2-amino-N-methoxy-N-methylacetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methoxy-N-methylacetamide hydrochloride typically involves the reaction of N-methoxy-N-methylacetamide with an amine source under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methoxy-N-methylacetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

2-amino-N-methoxy-N-methylacetamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including its role in drug development.

Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-methoxy-N-methylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key features of 2-amino-N-methoxy-N-methylacetamide hydrochloride with analogous compounds from the evidence, focusing on molecular structure, substituents, synthesis, and applications:

Structural and Functional Differences

N-Substituent Effects :

- Methoxy vs. Alkyl/Aryl Groups : The N-methoxy group in 2-methoxyacetamidine hydrochloride increases polarity and hydrogen-bonding capacity compared to bulky N-cyclohexyl or N-aryl groups (e.g., in and ), which may enhance aqueous solubility but reduce lipid membrane permeability .

- Chirality : Metolachlor demonstrates the impact of stereochemistry; its s-isomer is more bioactive due to optimized receptor binding, suggesting that stereochemical considerations in N-methoxy-N-methyl analogs could influence efficacy .

Stability and Analytical Profiling

- Stability : Hydrochloride salts generally exhibit improved stability and crystallinity. and describe HPLC and UV methods for related hydrochlorides, which could be applied to the target compound .

- Contradictions : Bulky N-substituents (e.g., cyclohexyl in ) may reduce solubility compared to smaller groups (e.g., methoxy in ), impacting formulation strategies .

Biological Activity

2-amino-N-methoxy-N-methylacetamide hydrochloride (CAS No. 581063-34-5) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its amino, methoxy, and methyl groups attached to an acetamide backbone. Its molecular formula is and it features a hydrochloride salt form, which enhances its solubility in aqueous environments, making it suitable for biological studies .

Antimicrobial Properties

Research indicates that derivatives of N-methoxy-N-methylacetamide exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structural motifs can inhibit the growth of various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. Preliminary results suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. For example, a study demonstrated that related compounds could modulate the expression of pro-apoptotic factors, leading to increased apoptosis in tumor cells .

The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets within cells. These interactions can lead to:

- Enzyme Inhibition : Compounds like this can act as inhibitors of key enzymes involved in metabolic processes.

- Receptor Binding : It may bind to receptors that modulate cellular responses, influencing processes such as cell proliferation and differentiation .

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives showed that certain analogs of N-methoxy-N-methylacetamide exhibited Minimum Inhibitory Concentrations (MICs) as low as 4 mg/mL against Gram-positive bacteria such as Staphylococcus aureus and Vibrio cholerae .

- Cytotoxicity Assays : In vitro cytotoxicity assays using the MTT method indicated that while some derivatives were effective against cancer cell lines, they exhibited low cytotoxicity towards normal cells, suggesting a favorable therapeutic index .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-amino-N-methoxy-N-methylacetamide hydrochloride?

The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, a two-step approach involves (1) reacting 2-chloroacetamide with N-methoxy-N-methylamine under basic conditions to form the methoxy-methyl intermediate, followed by (2) hydrochlorination using HCl gas in anhydrous ethanol. Reaction optimization (e.g., temperature control at 0–5°C during HCl addition) minimizes side-product formation . Purity is enhanced via recrystallization from ethanol/water mixtures.

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is recommended for purity assessment (>98%). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms the methoxy (-OCH₃), methylamino (-N(CH₃)), and acetamide backbone. For example, the methoxy group typically resonates at δ 3.2–3.4 ppm in ¹H NMR. Mass spectrometry (ESI-MS) validates the molecular ion peak ([M+H]⁺) and fragmentation pattern .

Q. How should researchers handle and store this compound to maintain stability?

Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the acetamide group. Desiccants (e.g., silica gel) are essential to avoid moisture absorption, which can degrade the hydrochloride salt. Thawing at room temperature under nitrogen atmosphere minimizes oxidative decomposition .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in NMR data between this compound and its structural analogs?

Deuterated solvents (e.g., D₂O or DMSO-d₆) reduce signal interference. For ambiguous peaks, 2D NMR (COSY, HSQC) clarifies coupling patterns and carbon-proton correlations. Isotopic labeling (e.g., ¹⁵N for the amino group) can distinguish overlapping signals in crowded spectra. Cross-validation with computational chemistry tools (DFT-based chemical shift predictions) enhances structural confidence .

Q. How can researchers optimize reaction yields in multi-step syntheses involving this compound?

Design of Experiments (DoE) frameworks identify critical parameters (e.g., molar ratios, solvent polarity). For instance, using tetrahydrofuran (THF) as a solvent improves nucleophilic substitution efficiency compared to DMF. Catalytic additives (e.g., 1–2 mol% KI) accelerate reaction kinetics. Real-time monitoring via inline FTIR or Raman spectroscopy enables rapid adjustment of reaction conditions .

Q. What methodologies assess the compound’s potential as a enzyme inhibitor or receptor modulator?

In vitro assays using recombinant enzymes (e.g., kinases, proteases) or cell membranes expressing target receptors (e.g., GPCRs) are standard. For example:

- Enzyme inhibition : Measure IC₅₀ via fluorogenic substrates (e.g., AMC-labeled peptides) and kinetic fluorescence readings.

- Receptor binding : Competitive binding assays with radiolabeled ligands (³H or ¹²⁵I) and scintillation counting. Include positive/negative controls (e.g., known inhibitors, DMSO vehicle) and triplicate replicates to ensure reproducibility .

Q. How can electrochemical sensors be adapted to detect trace impurities in synthesized batches?

Gold thin-film electrode arrays (TFGAs) functionalized with thiol-based capture probes (e.g., 11-mercaptoundecanoic acid) enable selective binding of amine-containing impurities. Differential pulse voltammetry (DPV) quantifies impurity levels by measuring current changes at oxidation potentials specific to the target contaminants. Calibration curves with spiked samples validate sensitivity (LOD < 0.1 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.